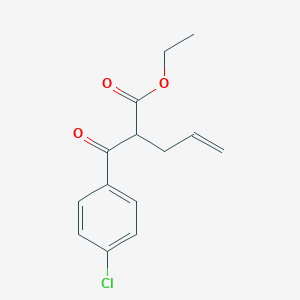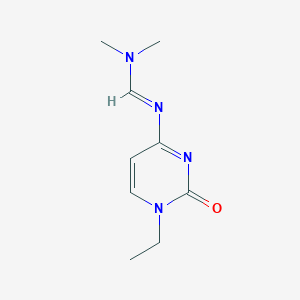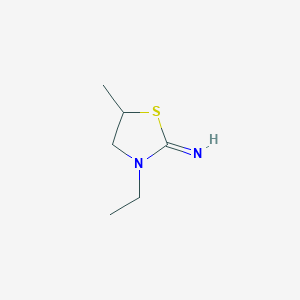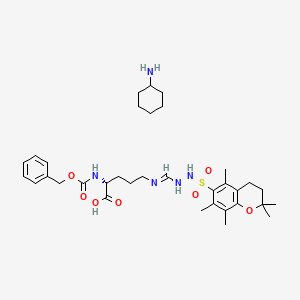
Ethyl2-(4-chlorobenzoyl)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is an organic compound with the molecular formula C14H15ClO3 It is a derivative of pentenoic acid and features a chlorobenzoyl group attached to the second carbon of the pentenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate typically involves the esterification of 4-chlorobenzoic acid with ethyl pent-4-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentenoate chain can also interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorobenzoyl)pent-4-enoate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.
Ethyl 2-(4-methylbenzoyl)pent-4-enoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Ethyl 2-(4-nitrobenzoyl)pent-4-enoate:
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C14H15ClO3 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorobenzoyl)pent-4-enoate |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
Clave InChI |
RGKYFMRUKRARML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)




![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)



![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
